molecular formula C8H10N2 B1444612 4-Cyclopropylpyridin-3-amine CAS No. 1365763-16-1

4-Cyclopropylpyridin-3-amine

Cat. No. B1444612
M. Wt: 134.18 g/mol
InChI Key: YYWVCHXPHRGPHK-UHFFFAOYSA-N
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Description

4-Cyclopropylpyridin-3-amine is a bicyclic heterocycle with a pyridine ring fused to a cyclopropane group. It has a molecular weight of 134.18 . The IUPAC name for this compound is 4-cyclopropyl-3-pyridinamine .


Molecular Structure Analysis

The InChI code for 4-Cyclopropylpyridin-3-amine is 1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2 . This code represents the molecular structure of the compound. It indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

4-Cyclopropylpyridin-3-amine is a solid at room temperature . It should be stored at a temperature between 2-8°C . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of α-aminophosphonates : 4-Cyclopropylpyridin-3-amine derivatives were synthesized efficiently in a study through a condensation reaction, indicating their potential as intermediates in organic synthesis (Reddy, Reddy, & Reddy, 2014).

  • Electronic Spectroscopy of Complexes : A study synthesized Pt(II) complexes using 4-aminopyridine derivatives, including 4-Cyclopropylpyridin-3-amine, for probing intramolecular interactions. The study highlights the compound's role in understanding metal-ligand interactions (Yip, Suwarno, & Vittal, 2000).

  • Microwave-Assisted Synthesis of Naphthyridine Derivatives : A method using microwave irradiation was developed for synthesizing N-substituted 2-amino-1,6-naphthyridine derivatives, demonstrating the compound's role in rapid and efficient synthetic processes (Han et al., 2010).

  • Conformational Analysis : An experimental and theoretical study examined the molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine, revealing insights into intramolecular forces and stability in such compounds (Trætteberg, Rauch, & Meijere, 2005).

Chemical Reactions and Catalysis

  • Catalytic Synthesis of N-Cyclopropyl Derivatives : A copper-promoted reaction of amines with cyclopropylboronic acid was studied, where compounds like 4-Cyclopropylpyridin-3-amine might be used as substrates for N-cyclopropylation, a useful transformation in organic chemistry (Bénard, Neuville, & Zhu, 2010).

  • Palladium-Catalyzed Carbonylation : The compound was potentially useful in a study where palladium catalysis was used for the carbonylation of amines, indicating its utility in complex organic transformations (Hernando et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-cyclopropylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWVCHXPHRGPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylpyridin-3-amine

Synthesis routes and methods I

Procedure details

Zinc powder (223.2 mg, 3.41 mmol) and ammonium chloride solution (365 mg, 6.8 mmol) were added to a stirred solution of 4-cyclopropyl-3-nitropyridine (I-1a: 70 mg, 0.426 mmol) in dry THF (2 mL) at 0° C. and the resulting mixture was stirred at room temperature for 1 hour. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mixture was filtered over celite bed and washed with THF and filtrate was concentrated. The residue was dissolved in ethyl acetate and washed with water and saturated brine and dried over sodium sulphate and concentrated to afford 450 mg of the product (100% yield).
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2 mL
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223.2 mg
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100%

Synthesis routes and methods II

Procedure details

Tert-butyl 4-cyclopropylpyridin-3-ylcarbamate (393 mg, 1.677 mmol) was dissolved in 4 M HCl in dioxane (30 mL), and stirred at room temperature for 1 hour, the reaction rapidly becoming a white heterogeneous mixture. TLC (SiO2, 5% methanol/CH2Cl2) showed reaction complete after 1 hour. The solvent was removed by rotary evaporation, the residue was triturated with diethyl ether and vacuum filtered to collect the solid, and the solid was dried in a vacuum oven at 50° C. for 1 hour to afford the product as a beige solid (325 mg).
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30 mL
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methanol CH2Cl2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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